2,4,6-Triphenoxy-1,3,5-triazin

Übersicht

Beschreibung

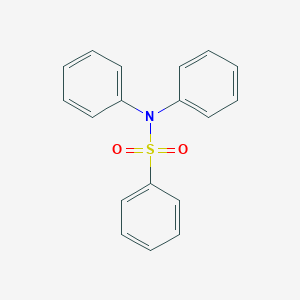

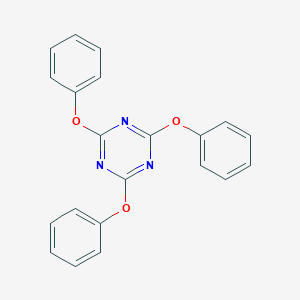

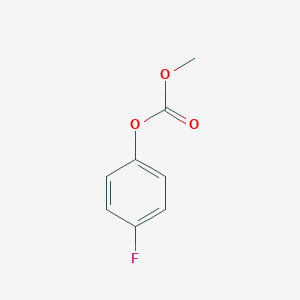

2,4,6-Triphenoxy-1,3,5-triazine is an organic compound with the molecular formula C21H15N3O3. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and organic synthesis .

Wissenschaftliche Forschungsanwendungen

2,4,6-Triphenoxy-1,3,5-triazine has been extensively studied for its applications in:

Materials Science: Used in the synthesis of covalent organic frameworks (COFs) with applications in gas storage, catalysis, and separation technologies.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.

Industrial Applications: Utilized in the production of high-performance polymers and coatings.

Wirkmechanismus

Target of Action

2,4,6-Triphenoxy-1,3,5-triazine (TPT) is primarily used in the creation of covalent organic frameworks (COFs) that are applied in solid-phase microextraction of phthalic acid esters (PAEs) . PAEs are the primary targets of TPT, which are widely used as plasticizers in plastic products .

Mode of Action

TPT interacts with its targets through a process known as solid-phase microextraction. This process integrates sampling, isolation, and enrichment into a single step . The high specific surface, high hydrophobicity, and wide pore size distribution of a TPT-COF coated fiber result in extraordinarily powerful extraction of PAEs .

Biochemical Pathways

It’s known that tpt is used to create a dual-pore covalent organic framework (cof) that contains micropores and mesopores . This COF is then used for the extraction of PAEs from various samples .

Pharmacokinetics

It’s known that tpt is a solid at room temperature and is insoluble in water but soluble in organic solvents .

Result of Action

The primary result of TPT’s action is the effective extraction of PAEs from various samples. The enrichment factor is up to 7790 under optimum conditions . The TPT-COF coated fibers were applied to the extraction of PAEs from (spiked) juice samples, and satisfactory recoveries were achieved .

Action Environment

The action of TPT can be influenced by various environmental factors. For instance, the extraction efficiency of SPME is based on the equilibrium of the analytes between fiber and sample matrix . Therefore, the properties of the fiber, which is coated with TPT-COF, are critical to improve the extraction efficiency . .

Biochemische Analyse

Biochemical Properties

It is known that the compound has been used to study the steric structure effects in the triazine system for the formation of polymeric structures

Molecular Mechanism

It is known that due to the π-π interaction between 2,4,6-triphenyl-1,3,5-triazine planes, compounds form excimer in the thin film state

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Triphenoxy-1,3,5-triazine can be synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like acetone or water at elevated temperatures (around 80°C) for several hours. The product is then purified through filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 2,4,6-triphenoxy-1,3,5-triazine follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triphenoxy-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.

Polymerization: It can act as a monomer in the formation of covalent organic frameworks (COFs) and other polymeric structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or other strong bases are commonly used.

Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Polymerization: Catalysts such as aluminum chloride (AlCl3) are used in the formation of COFs.

Major Products

Substitution: Various substituted triazine derivatives.

Polymerization: Covalent organic frameworks with unique structural properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Triphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of phenoxy groups.

2,4,6-Triallyloxy-1,3,5-triazine: Contains allyloxy groups, used in polymer chemistry.

2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups, used in organic synthesis.

Uniqueness

2,4,6-Triphenoxy-1,3,5-triazine is unique due to its phenoxy groups, which provide distinct chemical reactivity and stability. This makes it particularly useful in the synthesis of COFs and other advanced materials .

Eigenschaften

IUPAC Name |

2,4,6-triphenoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYVVVAQKFGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062061 | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919-48-8 | |

| Record name | 2,4,6-Triphenoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triphenoxy-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIPHENOXY-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI8X45A9IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyrolysis of 2,4,6-Triphenoxy-1,3,5-triazine, particularly when combined with melamine, can yield materials exhibiting strong ferromagnetism. [, , ] This opens up possibilities in various fields requiring magnetic materials.

A: 2,4,6-Triphenoxy-1,3,5-triazine tends to form quasi-trigonal or trigonal networks in its crystal structure due to its inherent molecular symmetry. [] This often leads to two-dimensionally noncentrosymmetric arrangements, which are of interest for certain optical properties.

A: Research shows that pyrolyzing 2,4,6-Triphenoxy-1,3,5-triazine with melamine in an argon atmosphere containing a trace amount of dry air results in a material with enhanced ferromagnetism. [] This suggests that controlled pyrolysis conditions can significantly influence the magnetic properties of the resulting material.

A: 2,4,6-Triphenoxy-1,3,5-triazine undergoes nucleophilic aromatic substitution with amines, such as octylamine. [] This reaction exhibits first-order kinetics for each successive substitution on the triazine ring. Temperature significantly affects the reaction rate, with higher temperatures leading to faster substitution due to varying activation energies for each substitution step.

A: Yes, 2,4,6-Triphenoxy-1,3,5-triazine can act as a building block for covalent organic frameworks (COFs). [] When reacted with diphenols in the presence of a catalyst, it forms highly crystalline cyanurate-linked COFs, showcasing its potential in materials science.

A: While 2,4,6-Triphenoxy-1,3,5-triazine itself is not a liquid crystal, it can induce chirality in liquid crystal systems. [] When mixed with achiral rod-like liquid crystals like octylcyano-biphenyl (8CB), it leads to the formation of chiral domains, indicating its potential in influencing the self-assembly of liquid crystalline materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)